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These application notes provide a comprehensive guide to the critical considerations required
when scaling up Eudragit® coating processes from laboratory to pilot and production scales.
Adherence to these principles and protocols will aid in maintaining coating quality, ensuring
batch-to-batch consistency, and achieving the desired drug release profiles.

Introduction to Eudragit® Coating and Scale-Up

Eudragit® polymers are a versatile family of acrylic and methacrylic acid copolymers widely
used in the pharmaceutical industry for film coating of solid dosage forms.[1] They offer a range
of functionalities, including enteric protection, sustained release, and taste masking.[2] Scaling
up a Eudragit® coating process is a complex undertaking that involves more than simply
proportionally increasing batch size and equipment capacity. It requires a thorough
understanding of the critical process parameters (CPPs) and their impact on the critical quality
attributes (CQAS) of the coated product.[3] A systematic approach, often guided by Quality by
Design (QbD) principles, is essential for a successful and efficient scale-up.

Key Considerations for Scale-Up

Successful scale-up of Eudragit® coating processes hinges on maintaining geometric,
kinematic, and dynamic similarity between scales. Several key parameters must be carefully
considered and adjusted.
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2.1. Equipment and Geometric Similarity:

While maintaining exact geometric similarity is often not feasible, understanding the differences
in equipment design (e.g., pan shape, baffle design, spray gun placement) between scales is
crucial. The goal is to ensure comparable tablet movement and exposure to the spray zone.

2.2. Thermodynamic Considerations:

The drying process is a critical component of film coating. The balance between the spray rate
and the drying efficiency must be maintained across scales. The product temperature is a
crucial control parameter that needs to be closely monitored.[3]

2.3. Spray Process and Droplet Characteristics:

The atomization of the coating suspension and the resulting droplet size and velocity
significantly impact coating uniformity and efficiency. These parameters are influenced by the
spray gun design, nozzle size, atomizing air pressure, and the properties of the coating
suspension.

Quantitative Data for Scale-Up

The following tables provide a summary of typical process parameters for Eudragit® aqueous
coating at different scales. It is important to note that these are representative values and the
optimal parameters for a specific product and process must be determined experimentally.

Table 1: Key Process Parameters for Eudragit® Aqueous Coating Scale-Up
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Laboratory Scale

Pilot Scale (e.g.,

Production Scale

Parameter
(e.g., 1-5 kg) 20-100 kg) (e.g., >200 kg)
Pan Diameter (cm) 60 - 120 >120
Pan Speed (rpm) 5-15 2-8
Inlet Air Temperature
. 50-70 60 - 80
4
Inlet Airflow (m3/h) 500 - 2000 > 2000
Spray Rate ( g/min) 50 - 200 > 200
Atomizing Air
15-35 20-4.0
Pressure (bar)
Pattern Air Pressure
15-25 2.0-3.0

(bar)
Nozzle-to-Bed

_ 15-30 20 - 40
Distance (cm)
Number of Spra

pray 1-3 >3

Guns

Table 2: Eudragit® Aqueous Dispersion Formulation Parameters

Component

Concentration (% w/w of dispersion)

Eudragit® Polymer (e.g., L 30 D-55)

20-30

Plasticizer (e.qg., Triethyl Citrate)

10 - 25 (of polymer weight)

Anti-tacking Agent (e.g., Talc, GMS)

20 - 50 (of polymer weight)

Pigment/Opacifier

As required

Water

g.s. to 100%

Experimental Protocols
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4.1. Protocol for Dissolution Testing of Enteric-Coated Tablets

Objective: To assess the acid resistance and subsequent drug release of Eudragit® enteric-
coated tablets.

Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket).

Media:

e Acid Stage: 0.1 N HCI (pH 1.2)

» Buffer Stage: pH 6.8 Phosphate Buffer

Procedure:

Place 750 mL of 0.1 N HCI in each dissolution vessel and allow the medium to equilibrate to
37 +£0.5°C.

Place one tablet in each vessel and start the apparatus at the specified rotation speed
(typically 50 or 75 rpm).

Operate for 2 hours in the acid medium.

After 2 hours, withdraw a sample from the acid stage for analysis of any premature drug
release.

Raise the paddles or baskets. Add 250 mL of 0.2 M tribasic sodium phosphate, previously
equilibrated to 37 + 0.5 °C, to each vessel. This will adjust the pH to 6.8. Alternatively, the
tablets can be transferred to vessels containing 1000 mL of pH 6.8 buffer.

Continue the dissolution in the buffer stage for the specified time (e.g., 45 or 60 minutes for
immediate-release enteric-coated products).

Withdraw samples at predetermined time points from the buffer stage.

Filter the samples promptly and analyze for drug content using a validated analytical method
(e.g., HPLC).
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Acceptance Criteria:
e Acid Stage: Not more than 10% of the labeled amount of the active ingredient is dissolved.

o Buffer Stage: Not less than 80% (Q) of the labeled amount of the active ingredient is
dissolved within the specified time.

4.2. Protocol for Coating Uniformity Testing by HPLC
Objective: To determine the uniformity of the Eudragit® coating on individual tablets or pellets.

Principle: The content of a marker substance in the coating (e.g., the active pharmaceutical
ingredient if it is in the coating, a specific excipient, or the polymer itself) is determined for a
number of individual dosage units.

Procedure:

e Sample Preparation:

o

Randomly select a representative sample of coated tablets or pellets (e.g., 10-30 units)
from the batch.

o For each individual unit, accurately weigh it.

o Mechanically remove the coating from the core. This can be done by carefully scraping, or
by washing with a suitable solvent that dissolves the coating but not the core.

o Collect the coating material and dissolve it in a known volume of a suitable solvent to
create a sample solution.

o The core can also be analyzed to ensure no significant amount of the marker substance
has migrated.

o Standard Preparation:

o Prepare a standard solution of the marker substance of known concentration in the same
solvent as the sample solution.
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e HPLC Analysis:

(¢]

Set up an HPLC system with a suitable column and mobile phase for the analysis of the
marker substance.

o

Inject the standard solution to establish a calibration curve or a single-point calibration.

[¢]

Inject each of the sample solutions.

[e]

Record the peak area of the marker substance for each injection.
» Calculation:

o Calculate the amount of the marker substance in the coating of each individual unit using
the calibration data.

o Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the
coating content across all tested units.

Acceptance Criteria: The RSD of the coating content should be within a pre-defined limit (e.g.,
< 6.0%).

Visualization of Scale-Up Workflow and Logic
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Caption: A high-level workflow for the scale-up of Eudragit® coating processes.
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Caption: The logical relationship between process parameters, material attributes, and product

quality.
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Troubleshooting Common Coating Defects During
Scale-Up

Table 3: Troubleshooting Guide for Eudragit® Coating Defects

Potential Causes During .
Defect Recommended Solutions
Scale-Up

_ - Decrease spray rate -

- Inadequate drying (spray rate ) ]

_ _ Increase inlet air temperature

o o too high for airflow) - Low )
Sticking/Picking or airflow - Increase pan speed

product temperature - o _ _

o _ _ - Optimize anti-tacking agent
Insufficient anti-tacking agent

concentration
- High spray rate leading to - Reduce spray rate - Increase
o overwetting - Inappropriate pan speed to promote tablet
Twinning )
tablet shape (flat surfaces) - tumbling - Re-evaluate tablet
Low pan speed design for future products
] ] ] ] - Decrease solid content or
- High viscosity of coating ] ) )
] o viscosity of the suspension -
suspension - Poor atomization o _
L ) Increase atomizing air
Orange Peel/Roughness (low atomizing air pressure) -

_ pressure - Reduce nozzle-to-
Spray drying (droplets dry ) )
] bed distance - Decrease inlet
before reaching tablet surface) )
air temperature

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 3. Resolving drug manufacturing issues early on is crucial to successful up-scaling - Evonik
Industries [healthcare.evonik.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Scale-Up of
Eudragit® Coating Processes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196250#scale-up-considerations-for-eudragit-
coating-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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